molecular formula C9H12N2S B14662037 2-Pyridineethanethioamide, N,N-dimethyl- CAS No. 40808-67-1

2-Pyridineethanethioamide, N,N-dimethyl-

Cat. No.: B14662037
CAS No.: 40808-67-1
M. Wt: 180.27 g/mol
InChI Key: MQYNCHTZNVAJLR-UHFFFAOYSA-N
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Description

2-Pyridineethanethioamide, N,N-dimethyl- is an organic compound with the molecular formula C9H12N2S It is a derivative of pyridine, featuring a thioamide group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanethioamide, N,N-dimethyl- typically involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with dimethylamine to yield the desired compound. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous solvents such as dichloromethane or chloroform

    Catalysts: None required for the primary reactions

Industrial Production Methods

Industrial production of 2-Pyridineethanethioamide, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanethioamide, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted pyridine derivatives

Scientific Research Applications

2-Pyridineethanethioamide, N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridineethanethioamide, N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic amino acids, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridineethanamine, N,N-dimethyl-
  • 2-Pyridineethanethioamide
  • 2-Pyridineethanol, N,N-dimethyl-

Uniqueness

2-Pyridineethanethioamide, N,N-dimethyl- is unique due to the presence of both a thioamide group and a pyridine ring, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

40808-67-1

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N,N-dimethyl-2-pyridin-2-ylethanethioamide

InChI

InChI=1S/C9H12N2S/c1-11(2)9(12)7-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3

InChI Key

MQYNCHTZNVAJLR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)CC1=CC=CC=N1

Origin of Product

United States

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